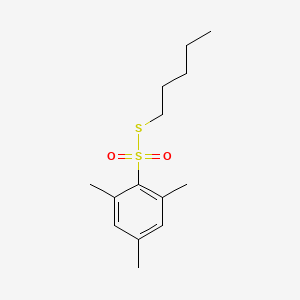
S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate
Description
S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate: is an organic compound characterized by a benzene ring substituted with three methyl groups and a sulfonothioate group attached to a pentyl chain
Properties
CAS No. |
111708-96-4 |
|---|---|
Molecular Formula |
C14H22O2S2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-pentylsulfanylsulfonylbenzene |
InChI |
InChI=1S/C14H22O2S2/c1-5-6-7-8-17-18(15,16)14-12(3)9-11(2)10-13(14)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
NIWVQMJNCYSZMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate typically involves the sulfonation of 2,4,6-trimethylbenzene followed by the introduction of the pentylthio group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using specialized reactors to maintain the necessary reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate can undergo various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate involves its interaction with molecular targets through its sulfonothioate group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.
Comparison with Similar Compounds
2,4,6-Trimethylbenzenesulfonic acid: Similar structure but lacks the pentylthio group.
S-Butyl 2,4,6-trimethylbenzene-1-sulfonothioate: Similar structure with a butyl chain instead of a pentyl chain.
S-Hexyl 2,4,6-trimethylbenzene-1-sulfonothioate: Similar structure with a hexyl chain instead of a pentyl chain.
Uniqueness: S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate is unique due to its specific combination of a pentyl chain and a sulfonothioate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


